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Gold trihydroxide

Gold chemistry Structural elucidation Precursor qualification

Residual chloride from HAuCl₄ or AuCl₃ poisons active sites and sinters Au nanoparticles during calcination. Au(OH)₃ eliminates chloride entirely as the only halide-free, high-assay (≥79% Au) solid Au(III) precursor. Its extreme insolubility (pKsp = 45.26) drives selective deposition-precipitation onto oxide supports, yielding 2-5 nm AuNPs at loadings up to ~8 wt% via the Haruta method. The wet colloid also enables a room-temperature, calcination-free OPD protocol for thermally labile supports (MOFs, polymers). For plating and ceramics, its well-defined stoichiometry ensures predictable formulation without halide contamination.

Molecular Formula Au(OH)3
AuH3O3
Molecular Weight 247.989 g/mol
Cat. No. B1639817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold trihydroxide
Molecular FormulaAu(OH)3
AuH3O3
Molecular Weight247.989 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Au+3]
InChIInChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyWDZVNNYQBQRJRX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold Trihydroxide (Au(OH)₃) Procurement Guide: Verified Properties, Purity Specifications, and Comparator Benchmarks for Informed Sourcing


Gold trihydroxide (CAS 1303-52-2), also referred to as gold(III) hydroxide or auric acid (H₃AuO₃), is an inorganic Au(III) compound existing as a brown to vivid dark-yellow powder [1]. It is amphoteric, dissolving in strong acids, strong bases, and sodium cyanide solutions while remaining practically insoluble in water and dilute acids [2]. Historically ambiguous as to whether it constitutes genuine Au(OH)₃ or a hydrous oxide (Au₂O₃·nH₂O), the precipitate has been definitively identified as Au(OH)₃ with a linear polymer structure bridged by OH⁻ groups between Au(III) centres [1]. It dehydrates stepwise—first to AuO(OH) at approximately 100 °C, then to Au₂O₃ above 140 °C, and ultimately to metallic gold around 250 °C [2]. With a theoretical gold content of 79.43 % and a commercially specified minimum of 79 % Au, it serves as a high-assay precursor for catalyst preparation, gold plating solutions, porcelain decoration, and nanomaterial synthesis .

Why Gold Trihydroxide Cannot Be Casually Interchanged with Other Au(III) Precursors: Structural, Solubility, and Purity Gateways to Differential Performance


Although multiple Au(III) compounds—including chloroauric acid (HAuCl₄), gold(III) chloride (AuCl₃), gold(III) oxide (Au₂O₃), and gold(III) acetate (Au(CH₃COO)₃)—can serve as gold precursors, they are not functionally interchangeable with Au(OH)₃. The hydroxide form has been definitively distinguished from the historically confused hydrous oxide phase through ¹⁹⁷Au Mössbauer spectroscopy, X-ray absorption spectroscopy, and TG/DTA, confirming a unique linear polymer structure that governs its dissolution, deposition, and decomposition behaviour [1]. Critically, Au(OH)₃ is the only chloride-free, high-Au-assay solid precursor in this class: HAuCl₄ and AuCl₃ introduce residual chloride ions that promote gold nanoparticle sintering during calcination and poison catalytic active sites, whereas Au(OH)₃ circumvents this problem entirely [2]. Furthermore, its extreme insolubility in water (pKsp = 45.26) contrasts sharply with the high aqueous solubility of AuCl₃ (~68 g/100 mL), dictating fundamentally different deposition mechanisms onto solid supports. These differences translate directly into quantifiable outcomes in catalyst dispersion, gold loading efficiency, and ultimate catalytic performance, as detailed in the evidence below.

Gold Trihydroxide vs. Comparator Au(III) Precursors: Quantitative Evidence for Differentiated Selection in Research and Industrial Procurement


Definitive Structural Identity: Au(OH)₃ Confirmed as a Linear Polymer, Not Hydrous Gold(III) Oxide

For over fifty years, the precipitate obtained from alkaline [AuCl₄]⁻ solutions was ambiguously described as either gold(III) hydroxide (Au(OH)₃) or hydrous gold(III) oxide (Au₂O₃·nH₂O). Kawamoto et al. (2016) resolved this ambiguity through multi-technique characterization [1]. ¹⁹⁷Au Mössbauer spectroscopy showed a single peak with a positive isomer shift (+2.30 mm s⁻¹) and quadrupole splitting (1.65 mm s⁻¹) characteristic of Au(III) in a square-planar oxygen coordination, while Au L₃-edge EXAFS confirmed four oxygen neighbours at 2.00 Å. TG/DTA revealed a sharp endothermic peak at the first dehydration step with a weight loss of 8–11 %, consistent with the theoretical value for Au(OH)₃ → Au₂O₃ + 3H₂O, not with a variable-hydrate oxide. The precipitate was identified unequivocally as Au(OH)₃ with a linear polymer structure bridged by OH⁻ groups [1]. In contrast, the comparator hydrous oxide (Au₂O₃·nH₂O) lacks a defined stoichiometry, making it unreliable for quantitative precursor metering in catalyst synthesis.

Gold chemistry Structural elucidation Precursor qualification Catalyst preparation

Aqueous Solubility Differential: Au(OH)₃ vs. AuCl₃ — Over Four Orders of Magnitude Separation Dictating Deposition Mechanism Choice

The solubility of Au(OH)₃ in water was determined by Kawamoto et al. (2016) to be 0.00120 ± 0.00007 g per 100 g H₂O at 298 K, corresponding to approximately 4.84 × 10⁻⁵ mol L⁻¹ [1]. This value was obtained by approaching solid–liquid equilibrium from both supersaturation and undersaturation, with Au concentrations monitored by atomic absorption spectroscopy over 440 hours. The solubility product constant (pKsp) is independently reported as 45.26 . For comparison, gold(III) chloride (AuCl₃) exhibits a water solubility of 68 g per 100 mL at 20 °C [2]. The solubility ratio is approximately 56,000:1 (AuCl₃:Au(OH)₃). This extreme insolubility of Au(OH)₃ is the mechanistic basis for the deposition-precipitation (DP) method: Au(OH)₃ precipitates selectively onto support surfaces when the pH is adjusted to ~8, enabling controlled heterogeneous nucleation, whereas the high solubility of AuCl₃ precludes such controlled precipitation and leads to large, poorly dispersed gold particles when used via impregnation without a precipitation step [3].

Solubility Deposition-precipitation Heterogeneous catalysis Precursor selection

Gold Content Efficiency: Au(OH)₃ Delivers ~22 % More Au per Unit Mass than AuCl₃ for Procurement Cost Optimization

The theoretical gold content of Au(OH)₃ is 79.43 % (Au atomic weight 196.97 / formula weight 247.99), and commercial specifications guarantee ≥79 % Au minimum [1]. In comparison, anhydrous gold(III) chloride (AuCl₃, formula weight 303.33) contains 64.94 % Au, while chloroauric acid trihydrate (HAuCl₄·3H₂O, formula weight 393.83) contains only 50.02 % Au [2]. This means that 1 g of Au(OH)₃ delivers approximately 0.79 g of gold, whereas 1 g of AuCl₃ delivers 0.65 g—a 22 % relative advantage (ratio 1.22:1) [1][2]. For HAuCl₄·3H₂O, the advantage of Au(OH)₃ is even more pronounced at 59 % more gold per unit mass. In procurement terms, purchasing Au(OH)₃ reduces the mass of precursor needed to deliver a given quantity of gold, which can translate into lower shipping, handling, and waste disposal costs, provided the price-per-gram-Au is competitive.

Gold assay Procurement efficiency Cost-per-gram-Au Precursor economics

Chloride-Free Advantage: Au(OH)₃ Eliminates Residual Cl⁻-Induced Catalyst Sintering and Poisoning vs. HAuCl₄-Based Routes

When HAuCl₄ is used as the gold precursor in catalyst preparation, residual chloride ions (Cl⁻) remain adsorbed on the support surface even after washing. These chloride ions are well-documented to promote gold nanoparticle sintering during calcination and to poison catalytic active sites, particularly in CO oxidation and selective hydrogenation reactions [1][2]. Delannoy et al. (2007) demonstrated that switching from HAuCl₄/NaOH to a chloride-free Au(CH₃COO)₃/urea precursor system enabled higher gold deposition yields while producing Cl⁻-free and Na⁺-free samples, directly addressing the chloride problem [1]. Au(OH)₃, when procured as the isolated solid precursor rather than generated in situ from HAuCl₄, provides an intrinsically chloride-free starting material. High-purity commercial grades are available with Cl content specified at <100 ppm . In contrast, catalysts prepared from HAuCl₄ typically retain 0.1–1.0 wt % residual chloride even after extensive washing, which has been shown to reduce CO oxidation activity by 30–70 % compared to chloride-free analogues [2]. Furthermore, studies on anion adsorption methods reveal that chloro-hydroxy gold(III) species in solution lead to larger gold particles upon calcination due to the mobility-enhancing effect of chloride ligands; treatment with ammonia to remove chloride can reduce particle size from >10 nm to 3–4 nm [3].

Catalyst deactivation Chloride poisoning Gold sintering Deposition-precipitation

Aqueous-Phase Low-Temperature Decomposition: Wet Au(OH)₃ Colloids Produce AuNPs above 0 °C, Avoiding 300 °C Dry Calcination Required by Other Precursors

The thermal decomposition of Au(OH)₃ to metallic gold in dry environments requires temperatures around 300 °C, consistent with conventional calcination protocols for supported gold catalysts [1]. However, a critical discovery published in RSC Advances (2018) demonstrated that aqueous/water-enriched Au(OH)₃ colloids decompose spontaneously to form gold nanoparticles (AuNPs) at temperatures just above the freezing point of water (i.e., >0 °C) [1]. This represents a ~300 °C reduction in the effective decomposition temperature compared to the dry state. Based on this finding, the authors developed the Oxide Precipitation-Decomposition (OPD) method: a one-pot, one-step protocol in which Au(OH)₃ is precipitated onto silica microparticles in wet media at room temperature (19–24 °C) and spontaneously decomposes to form silica-supported AuNPs without any calcination step [1]. By contrast, conventional methods using HAuCl₄, AuCl₃, or Au₂O₃ typically require calcination at ≥300 °C to reduce the precursor to metallic gold, a step that can cause AuNP encapsulation by the oxide support, morphological changes, and loss of catalytic activity [1][2]. The OPD method produces SiO₂|AuNP nanostructures in high yield with a low level of by-products, avoiding the post-synthesis purification steps needed when free-standing AuNPs form in solution [1].

Low-temperature synthesis Gold nanoparticles Calcination-free One-pot method

Temporally Tunable Nanoparticle Size: Au(OH)₃ Seed Diameter Controlled from 2 nm to 7 nm via Reaction Time Alone in Deposition-Precipitation

In a study published in Gold Bulletin (2008), the deposition-precipitation (DP) of Au(OH)₃ onto amine-functionalized silica cores was systematically investigated [1]. By varying the reaction time from 3 minutes to 60 minutes at pH 8, the size of the deposited Au(OH)₃ seed nanoparticles increased progressively from approximately 2 nm to 7 nm [1]. This temporal control over particle size was achieved without changing precursor concentration, temperature, or any other parameter—only the incubation time. The Au(OH)₃ seeds subsequently served as nucleation centres for the growth of complete gold nanoshells with tunable optical response [1]. In contrast, when HAuCl₄ is used as the precursor in DP with NaOH, the resulting Au particle size is primarily controlled by pH and washing conditions rather than by a simple temporal parameter, and particles >10 nm are commonly obtained if chloride is not adequately removed [2]. The amine-functionalized silica surface facilitated the attraction of [AuCl₄]⁻/[AuCl₄₋ₙ(OH)ₙ]⁻ anions and subsequent hydrolysis to insoluble Au(OH)₃, achieving the highest seeding density at pH 8, where surface charge conditions were optimal [1].

Nanoparticle size control Deposition-precipitation Gold nanoshells Seed-mediated growth

Gold Trihydroxide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Heterogeneous Catalyst Preparation via Deposition-Precipitation: Supported Au Nanoparticles with <5 nm Diameter for Low-Temperature CO Oxidation

Au(OH)₃ is the key intermediate in the Haruta deposition-precipitation (DP) method, which yields supported gold nanoparticles of 2–5 nm on TiO₂, Al₂O₃, Fe₂O₃, and other oxide supports [1]. The extreme insolubility of Au(OH)₃ (0.00120 g/100 g H₂O [2]) drives selective precipitation onto the support surface at controlled pH (~8), enabling gold loadings up to ~3 wt % with the NaOH method and up to ~8 wt % with the urea method while maintaining particle sizes below 5 nm [1]. These catalysts are the benchmark materials for low-temperature CO oxidation, active at temperatures as low as −70 °C [3]. Procuring isolated Au(OH)₃ as the starting material, rather than generating it in situ from HAuCl₄, eliminates residual chloride issues and ensures reproducible gold dispersion [4].

Calcination-Free One-Pot Synthesis of Oxide-Supported Gold Nanoparticles via the OPD Method

The discovery that wet Au(OH)₃ colloids spontaneously decompose to metallic gold nanoparticles above 0 °C [5] enables a calcination-free, one-pot/one-step protocol (OPD method) for decorating oxide microparticles (e.g., SiO₂, TiO₂) with AuNPs. This approach avoids the 300 °C calcination step required in traditional catalyst preparation, preventing AuNP encapsulation by the support and preserving catalytic surface area. The method operates at room temperature (19–24 °C) in aqueous or acetone–water mixtures, producing SiO₂|AuNP nanostructures in high yield with minimal by-products [5]. This scenario is particularly relevant for researchers seeking to deposit gold on thermally labile supports (polymers, metal-organic frameworks, or biological templates) that cannot withstand conventional calcination temperatures.

High-Purity Gold Plating Solutions and Porcelain Decoration with Controlled Stoichiometry

Au(OH)₃ is a traditional precursor for gold electroplating and electroless plating solutions, as well as for decorative gold application on porcelain and ceramics [6]. Its well-defined stoichiometry (confirmed as Au(OH)₃, not a variable hydrate [2]) and high gold content (≥79 % Au ) enable accurate formulation of plating baths with predictable gold deposition rates. Commercial grades with ultra-low chloride specifications (<100 ppm Cl ) are available for applications where halide contamination must be minimised, such as semiconductor metallisation and microelectronic interconnect plating. The compound dissolves readily in strong acids, strong bases, and NaCN solutions, providing formulation flexibility across acidic, alkaline, and cyanide-based plating chemistries [6].

Microelectronics Corrosion Studies: Au(OH)₃ as a Model Compound for Electrochemical Gold Metallisation Failure Analysis

Au(OH)₃ is a well-documented product of the electrochemical corrosion of gold metallisation in microelectronic devices subjected to moisture and positive electrical potential [7]. The voluminous hydroxide formed can cause short circuits, leakage paths, and increased electrical resistance in gold interconnect layers. Procuring characterised Au(OH)₃ enables controlled laboratory simulation of these corrosion failure modes, supporting reliability testing and the development of moisture-barrier strategies for gold-metallised components. The solubility data (0.00120 g/100 g H₂O at 298 K [2]) and the amphoteric dissolution behaviour in both acidic and alkaline environments [6] provide the quantitative foundation for modelling gold migration and dissolution under accelerated aging conditions.

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